molecular formula C37H50N10O7S B117508 Dansyl-pqrfamide CAS No. 151870-87-0

Dansyl-pqrfamide

Cat. No.: B117508
CAS No.: 151870-87-0
M. Wt: 778.9 g/mol
InChI Key: LMBHTVLWOCQYCS-NUISNXNRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The dansyl group is introduced through the reaction of dansyl chloride with the amino group of the peptide . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dansyl-pqrfamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol-containing peptides .

Scientific Research Applications

Dansyl-pqrfamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying peptide interactions and conformations.

    Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.

    Medicine: Potential use in diagnostic assays for detecting specific biomolecules.

    Industry: Utilized in the development of biosensors and other analytical devices

Mechanism of Action

The mechanism of action of dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide involves its ability to bind to specific molecular targets through its peptide sequence. The dansyl group provides a fluorescent signal that can be detected using various analytical techniques. This allows researchers to study the interactions and pathways involving the peptide .

Comparison with Similar Compounds

Similar Compounds

  • Dansyl-glycyl-arginyl-phenylalaninamide
  • Dansyl-alanyl-glutaminyl-arginyl-phenylalaninamide
  • Dansyl-lysyl-glutaminyl-arginyl-phenylalaninamide

Uniqueness

Dansyl-pqrfamide is unique due to its specific peptide sequence, which imparts distinct binding properties and biological activities. The presence of the dansyl group also enhances its utility as a fluorescent probe compared to similar compounds .

Properties

CAS No.

151870-87-0

Molecular Formula

C37H50N10O7S

Molecular Weight

778.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C37H50N10O7S/c1-46(2)29-15-6-13-25-24(29)12-7-17-31(25)55(53,54)47-21-9-16-30(47)36(52)44-27(18-19-32(38)48)35(51)43-26(14-8-20-42-37(40)41)34(50)45-28(33(39)49)22-23-10-4-3-5-11-23/h3-7,10-13,15,17,26-28,30H,8-9,14,16,18-22H2,1-2H3,(H2,38,48)(H2,39,49)(H,43,51)(H,44,52)(H,45,50)(H4,40,41,42)/t26-,27-,28-,30-/m0/s1

InChI Key

LMBHTVLWOCQYCS-NUISNXNRSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N

sequence

PQRF

Synonyms

dansyl-PQRFamide
dansyl-Pro-Gln-Arg-Phe-amide
dansyl-prolyl-glutaminyl-arginyl-phenylalaninamide
Dns-Pro-Gln-Arg-Phe-NH2

Origin of Product

United States

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